molecular formula C9H15NOS B1392679 1-Thia-4-azaspiro[4.6]undecan-3-one CAS No. 1221791-73-6

1-Thia-4-azaspiro[4.6]undecan-3-one

Cat. No.: B1392679
CAS No.: 1221791-73-6
M. Wt: 185.29 g/mol
InChI Key: SYZBSJBKYDCRAV-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.6]undecan-3-one is a heterocyclic organic compound with the molecular formula C9H15NOS. It features a unique spirocyclic structure, which includes both sulfur and nitrogen atoms within its ring system.

Preparation Methods

The synthesis of 1-Thia-4-azaspiro[4.6]undecan-3-one typically involves the reaction of appropriate amines with thiolactones under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both amine and thiol groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Thia-4-azaspiro[4.6]undecan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Thia-4-azaspiro[4

Mechanism of Action

The mechanism of action of 1-Thia-4-azaspiro[4.6]undecan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-ulcer activity, by modulating specific biochemical pathways .

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.6]undecan-3-one can be compared to other spirocyclic compounds, such as:

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

1-thia-4-azaspiro[4.6]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c11-8-7-12-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZBSJBKYDCRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292347
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-73-6
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801292347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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